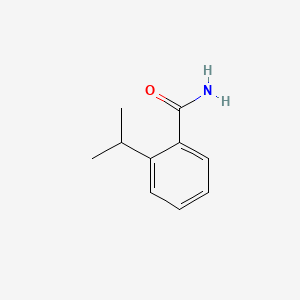
Benzamide, 2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a benzene ring (benzene core) with an amide functional group (CONH2) attached at the para position. The “2-(1-methylethyl)” part indicates the presence of an isopropyl group (CH3) attached to the benzene ring.
- Here’s the 2D and 3D chemical structure of Benzamide, 2-(1-methylethyl)- :
Benzamide, 2-(1-methylethyl)-: is a chemical compound with the molecular formula . Its IUPAC name is .
Preparation Methods
Synthetic Routes: The synthesis of involves various methods, including amide formation reactions. One common approach is the reaction of benzoic acid with isopropylamine.
Reaction Conditions: Typically, the reaction is carried out in a solvent (such as ethanol or acetonitrile) with acid catalysts (e.g., sulfuric acid or hydrochloric acid) at elevated temperatures.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually occurs via batch or continuous processes in chemical plants.
Chemical Reactions Analysis
Reactivity: can undergo various chemical reactions:
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: Oxidation yields benzoic acid, while reduction produces the corresponding isopropylamine.
Scientific Research Applications
Chemistry: serves as a model compound for studying amide reactions and aromatic chemistry.
Biology and Medicine: Researchers explore its potential as a PARP (poly ADP-ribose polymerase) inhibitor, which has implications in cancer therapy.
Industry: It may find applications in pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
- As a PARP inhibitor, Benzamide, 2-(1-methylethyl)- interferes with DNA repair processes by inhibiting PARP enzymes. This disruption can enhance the effectiveness of DNA-damaging treatments (e.g., chemotherapy or radiation therapy).
Comparison with Similar Compounds
Uniqueness: Its isopropyl substitution distinguishes it from other benzamides.
Similar Compounds: Other benzamides include Benzamide (without the isopropyl group) and 2-methylbenzamide
Properties
CAS No. |
56177-33-4 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3,(H2,11,12) |
InChI Key |
KZXYTQOZYCREPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















